molecular formula C17H25N3O3S B8411715 N-[2-benzyloxy-1-methyl-1-(5-methyl-1,2,4-oxadiazol-3-yl)ethyl]-2-methyl-propane-2-sulfinamide

N-[2-benzyloxy-1-methyl-1-(5-methyl-1,2,4-oxadiazol-3-yl)ethyl]-2-methyl-propane-2-sulfinamide

Cat. No. B8411715
M. Wt: 351.5 g/mol
InChI Key: VFXMQPGFPCODKD-UHFFFAOYSA-N
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Patent
US09409866B2

Procedure details

To a solution of (Z)-3-(benzyloxy)-2-(1,1-dimethylethylsulfinamido)-N′-hydroxy-2-methylpropanimidamide (Example 112b, 1.25 g, 3.82 mmol) in dry DMF (25 ml) was added potassium carbonate (633 mg, 4.58 mmol) followed by addition of acetic anhydride (390 mg, 360 uL, 3.82 mmol). The reaction mixture was stirred at room temperature for 1 hour and was then stirred at 120° C. for 2 hours. DMF was removed in vacuo and the residue was dissolved in ethyl acetate which was extracted with a 1.0M aqueous solution of sodium bicarbonate. The organic phase was dried over sodium sulfate and evaporated down to dryness. The crude material was purified by flash chromatography on silica eluting with a heptane/ethylacetate gradient to yield the title compound (1.20 g, purity: 80%, 72%) as a light yellow oil. MS (ESI, m/z): 352.6 (M+H+).
Quantity
633 mg
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
360 μL
Type
reactant
Reaction Step Two
Yield
72%

Identifiers

REACTION_CXSMILES
[CH2:1]([O:8][CH2:9][C:10]([NH:16][S:17]([C:19]([CH3:22])([CH3:21])[CH3:20])=[O:18])([CH3:15])/[C:11](=[N:13]/[OH:14])/[NH2:12])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.C(=O)([O-])[O-].[K+].[K+].[C:29](OC(=O)C)(=O)[CH3:30]>CN(C=O)C>[CH2:1]([O:8][CH2:9][C:10]([NH:16][S:17]([C:19]([CH3:22])([CH3:21])[CH3:20])=[O:18])([CH3:15])[C:11]1[N:12]=[C:29]([CH3:30])[O:14][N:13]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
1.25 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OCC(/C(/N)=N/O)(C)NS(=O)C(C)(C)C
Name
Quantity
633 mg
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
25 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
360 μL
Type
reactant
Smiles
C(C)(=O)OC(C)=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
was then stirred at 120° C. for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
DMF was removed in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in ethyl acetate which
EXTRACTION
Type
EXTRACTION
Details
was extracted with a 1.0M aqueous solution of sodium bicarbonate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated down to dryness
CUSTOM
Type
CUSTOM
Details
The crude material was purified by flash chromatography on silica eluting with a heptane/ethylacetate gradient

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)OCC(C1=NOC(=N1)C)(C)NS(=O)C(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.2 g
YIELD: PERCENTYIELD 72%
YIELD: CALCULATEDPERCENTYIELD 89.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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